4-Ethynylpyridine

Übersicht

Beschreibung

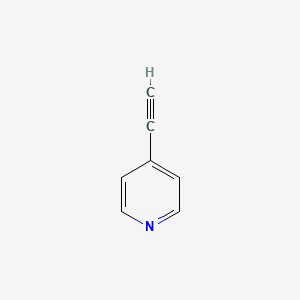

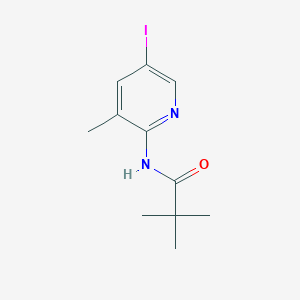

4-Ethynylpyridine is a chemical compound with the molecular formula C7H5N . It acts as a ligand for the synthesis of various metallic complexes . It has been used in the study of metal-ligand interactions with Zn-porphyrin .

Synthesis Analysis

4-Ethynylpyridine hydrochloride has been used as a ligand for the synthesis of various metallic complexes . It has been used in the preparation of 2-methyl-6-(phenylethynyl)pyridine (MPEP) analogs .Molecular Structure Analysis

The molecular structure of 4-Ethynylpyridine consists of a pyridine ring with an ethynyl group attached to the 4-position . The molecular weight is 103.121 Da .Chemical Reactions Analysis

4-Ethynylpyridine has been used as a bridging moiety in mixed Ru/Re complexes . The reaction involves two ruthenium(II) 4-ethynylpyridine-hydride complexes bearing one Lewis-basic nitrogen atom as a coordination site .Physical And Chemical Properties Analysis

4-Ethynylpyridine has a density of 1.0±0.1 g/cm3, a boiling point of 170.5±13.0 °C at 760 mmHg, and a vapour pressure of 1.9±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.0±3.0 kJ/mol and a flash point of 57.5±12.4 °C .Wissenschaftliche Forschungsanwendungen

4-Ethynylpyridine: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Bipyridyl Ligands: 4-Ethynylpyridine is utilized in the synthesis of linear bipyridyl ligands. These ligands are crucial in coordination chemistry and are used to form complex structures with metals, which have applications in catalysis and materials science .

Preparation of Alkynyl Platinum(II) Compounds: This compound serves as an intermediate in the preparation of alkynyl platinum(II) compounds. These compounds are significant in the development of new materials with potential applications in electronics and photonics .

Material Science Metal σ-Acetylide Derivatives: 4-Ethynylpyridine is involved in the creation of metal σ-acetylide derivatives, which are important for their linear arrays and delocalized π-systems. These derivatives have applications in material science, particularly in the development of new materials with unique electrical properties .

Organometallic Processes: It plays a role in organometallic processes such as cycloaddition reactions and catalytic dimerization of terminal acetylenes, which are fundamental reactions in the synthesis of various organic compounds .

Wirkmechanismus

Target of Action

4-Ethynylpyridine is a chemical compound with the molecular formula C7H5N It’s known to act as a ligand for the synthesis of various metallic complexes .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact its bioavailability and distribution within the body.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 4-Ethynylpyridine are not mentioned in the search results, its use as a ligand in the synthesis of various metallic complexes suggests potential applications in the field of chemistry .

Relevant Papers One relevant paper is “4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes” published in the New Journal of Chemistry . The paper discusses the use of 4-Ethynylpyridine in the synthesis of mixed Ru/Re complexes .

Eigenschaften

IUPAC Name |

4-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c1-2-7-3-5-8-6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEDJRHULYIJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349063 | |

| Record name | 4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynylpyridine | |

CAS RN |

2510-22-7 | |

| Record name | 4-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Ethynylpyridine?

A1: 4-Ethynylpyridine has a molecular formula of C7H5N and a molecular weight of 103.12 g/mol.

Q2: What spectroscopic data is available for characterizing 4-Ethynylpyridine?

A2: Various spectroscopic techniques are used to characterize 4-Ethynylpyridine, including:

- FT-IR: This technique helps identify the characteristic stretching frequencies of the C≡C and C=N bonds present in the molecule. [, ]

- NMR (1H and 13C): NMR provides information about the electronic environment and connectivity of the atoms in the molecule. [, , ]

- FABMS: This technique provides the molecular ion peak and fragmentation pattern, confirming the molecular weight and structural features. [, ]

Q3: Is 4-Ethynylpyridine air- and water-stable?

A3: While not explicitly stated in every paper, 4-Ethynylpyridine-containing complexes have been reported as air- and water-stable solids with decomposition points above 170 °C. []

Q4: How does 4-Ethynylpyridine contribute to the formation of stable supramolecular architectures?

A4: The linear geometry and rigid structure of 4-Ethynylpyridine, combined with its ability to act as a bridging ligand, make it suitable for constructing stable supramolecular architectures like metallacycles and cages. [, ]

Q5: How does 4-Ethynylpyridine interact with metal centers in complex formation?

A5: 4-Ethynylpyridine typically acts as a bridging ligand, coordinating to metal centers through its nitrogen lone pair. [, , , , , , ]

Q6: Can 4-Ethynylpyridine act as a terminal ligand in metal complexes?

A6: Yes, 4-Ethynylpyridine can function as both a terminal and bridging ligand. []

Q7: How does 4-Ethynylpyridine contribute to the properties of metal complexes used in molecular electronics?

A7: The ethynyl moiety in 4-Ethynylpyridine provides a conjugated pathway for electron transfer when incorporated into metal complexes, making it relevant for molecular electronics. [, ]

Q8: What role does 4-Ethynylpyridine play in the development of fluorescent sensors?

A8: 4-Ethynylpyridine derivatives have been explored as pH sensors using surface-enhanced Raman scattering (SERS). The SERS signal of 4-Ethynylpyridine on gold nanoparticle surfaces shows pH-dependent variations, allowing for sensitive hydroxide ion detection. []

Q9: What are the applications of 4-Ethynylpyridine in supramolecular chemistry?

A9: 4-Ethynylpyridine serves as a versatile building block for constructing various supramolecular architectures, including metallacycles, cages, and polymers. [, , , ] Its rigid linear structure and ability to form coordination bonds with metal ions make it particularly attractive for creating well-defined geometric shapes and cavities.

Q10: How does 4-Ethynylpyridine contribute to the fluorescence properties of Bodipy dyes in cavitand assemblies?

A10: By replacing the fluorine atoms in Bodipy dyes with 4-Ethynylpyridine, the resulting building blocks self-assemble with metal ions to form fluorescent rhomboid cavitands. Notably, this assembly process preserves the inherent photophysical properties of the Bodipy dye. []

Q11: Have computational methods been used to study 4-Ethynylpyridine and its derivatives?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to understand the electronic structure, reactivity, and optical properties of 4-Ethynylpyridine derivatives and their metal complexes. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)

![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)